molecular formula C16H26O3 B129393 Juvenate CAS No. 24198-95-6

Juvenate

Cat. No. B129393
CAS RN: 24198-95-6
M. Wt: 266.38 g/mol
InChI Key: QVJMXSGZTCGLHZ-ZPLWXOMKSA-N
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Description

Juvenate, also known as juvenoids, are a class of chemical compounds that mimic the action of insect juvenile hormones. These hormones are crucial for the growth and development of insects, and by mimicking them, juvenoids can disrupt the life cycle of insects, making them promising agents for pest management. The research on juvenoids has explored various types, including wax-like esteric juvenogens and glycosidic juvenogens, which have shown potential in controlling pests like blowflies, termites, and aphids .

Synthesis Analysis

The synthesis of juvenoids involves creating analogues of the natural juvenile hormones found in insects. Methods for synthesizing these compounds have been extensively studied, with a focus on the 2,4-dienoate class, oxa and aza derivatives, and cyclic and heterocyclic compounds. These synthesized juvenoids display selective activity towards various insect forms . Additionally, the synthesis of carbamate series of juvenoids has been achieved by varying the O-alkyl substituents, leading to compounds with high biological activity and selectivity .

Molecular Structure Analysis

The molecular structure of juvenoids is designed to mimic the juvenile hormone of insects. For instance, the carbamate series of juvenoids have a specific structure where the O-alkyl substituent of the carbamate moiety is varied to achieve different biological effects . Steroidal conjugates have also been synthesized, where juvenoids are attached to steroidal structures to modify their physicochemical properties and enhance their biological activity .

Chemical Reactions Analysis

Juvenoids undergo various chemical reactions, particularly enzymatic hydrolysis, when they enter an insect's body. This process releases the biologically active juvenile hormone analogues that disrupt the insect's development. The rate of enzymatic hydrolysis can be controlled by modifying the juvenoid's structure, such as the acyl component in juvenogen esters . The synthesis of labelled juvenoids, like W328, involves multiple steps and can be used to track the juvenoid's fate in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of juvenoids are crucial for their function as insect growth regulators. For example, juvenogen esters are environmentally stable, non-volatile, and semi-solid waxes, which can be modified to achieve different levels of polarity and volatility . The synthesis of optically active, branched juvenoids from geraniol demonstrates the importance of stereochemistry in the biological activity of these compounds . Additionally, the synthesis of juvenoids with the 3,3-dimethylcyclohexane system has led to compounds with specific morphogenetic activities10.

Scientific Research Applications

Application in Athletic Training

  • Improvement of Athletes' Physical Readiness : Research by Kyzim Petro et al. (2018) highlighted the use of functional training tools to enhance the special physical readiness of Juvenal category athletes in acrobatic rock'n'roll. This study indicates the effectiveness of functional training in improving speed, power, and speed-strength training components for athletes (Kyzim Petro, S. Humeniuk, & N. Batieieva, 2018).

Application in Pest Management

  • Juvenoids as Pest Management Agents : Juvenoids, which mimic juvenile hormones, have been studied for their potential in pest management, particularly in controlling termite populations. Tykva et al. (2008) explored the distribution and effects of juvenogen, a type of juvenoid, in termite caste differentiation, demonstrating its potential in pest control strategies (R. Tykva, B. Černý, Z. Wimmer, & R. Hanus, 2008).

  • Juvenoids in Crop Management : Juvenoids have been gaining attention for their role in crop management. Singh et al. (2020) discussed the biochemical and physiological effects of juvenile hormones and their analogs in regulating pest reproduction and metamorphosis, highlighting their role in conserving natural fauna and flora and reducing chemical pesticide usage (Simranjeet Singh, V. Kumar, D. S. Dhanjal, & Joginder Singh, 2020).

Application in Plant Rejuvenation

  • Rejuvenation in Clonal Forestry : Wendling et al. (2014) reviewed techniques for reinvigorating, rejuvenating, or maintaining the juvenility of plants, particularly in clonal forestry. They explored both natural and artificial methods, discussing the challenges and potential for these techniques to establish high-productivity plantations (I. Wendling, S. Trueman, & Aloisio Xavier, 2014).

Application in Medical Research

  • In Vitro Rejuvenation of Woody Species : Read and Bavougian (2013) discussed the impact of juvenility on the successful propagation of woody species in vitro. They covered various technologies like meristem culture and somatic embryogenesis, which are used to induce rejuvenation in woody plant species (P. Read & Christina M. Bavougian, 2013).

properties

IUPAC Name

methyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJMXSGZTCGLHZ-ZPLWXOMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CC/C(=C/C(=O)OC)/C)/CCC1C(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601033769
Record name (2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Juvenate

CAS RN

24198-95-6, 5255-04-9
Record name Methyl (2E,6E)-9-(3,3-dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24198-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl farnesoate 10,11-epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Racemic juvenile hormone III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (2E,6E)-(±)-9-(3,3-dimethyloxiranyl)-3,7-dimethylnona-2,6-dienoate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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